molecular formula C21H14O7 B10759522 Nogalaviketone

Nogalaviketone

Cat. No.: B10759522
M. Wt: 378.3 g/mol
InChI Key: QHNJNOBWURJIEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nogalaviketone is synthesized through the biosynthetic pathway of nogalamycin. The cyclase enzyme SnoaL catalyzes the formation of this compound from nogalonic acid methyl ester . This process involves an intramolecular aldol condensation, where the enzyme SnoaL facilitates the ring closure step .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Streptomyces species. For instance, the gene cluster containing the snoaL gene can be introduced into Streptomyces peucetius mutants to produce this compound . This method leverages the natural biosynthetic machinery of these microorganisms to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Nogalaviketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Nogalaviketone has several scientific research applications:

Comparison with Similar Compounds

Nogalaviketone is unique due to its specific stereochemistry and the presence of multiple hydroxyl and ketone groups. Similar compounds include:

These compounds share the tetracenequinone core structure but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound in terms of its biosynthetic origin and specific chemical properties .

Properties

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

methyl 5,7-dihydroxy-2-methyl-4,6,11-trioxo-3H-tetracene-1-carboxylate

InChI

InChI=1S/C21H14O7/c1-8-6-13(23)16-10(14(8)21(27)28-2)7-11-17(20(16)26)19(25)15-9(18(11)24)4-3-5-12(15)22/h3-5,7,22,26H,6H2,1-2H3

InChI Key

QHNJNOBWURJIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=O)C1)C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC=C4)O)O)C(=O)OC

Origin of Product

United States

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